molecular formula C8H12FNO2 B12074271 Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate

Cat. No.: B12074271
M. Wt: 173.18 g/mol
InChI Key: LZLLNTPWKQSELP-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a bifunctional structure, combining a ester group and a primary amino group, attached to a 3-fluorobicyclo[1.1.1]pentane scaffold. The bicyclo[1.1.1]pentane unit is a high-value isostere increasingly used in drug discovery to replace para-substituted phenyl rings or tert-butyl groups, with the goal of improving a molecule's physicochemical properties, metabolic stability, and solubility . The introduction of a fluorine atom at the [1.1.1] bridge further enhances the potential of this scaffold by offering a site for modulating electronic properties and introducing radiolabeling capabilities for tracer studies. The presence of both amino and ester functional groups makes this reagent a versatile intermediate for further synthetic elaboration. Researchers can leverage the amino group for amide bond formation or the synthesis of urea derivatives, while the ester can be hydrolyzed to a carboxylic acid or used in condensation reactions. Compounds based on the bicyclo[1.1.1]pentane structure have demonstrated significant research value in the development of novel therapeutic agents. Recent patent literature indicates that such scaffolds are key components in investigational compounds, including potent inhibitors of enzymes like METTL3, for the treatment of proliferative diseases such as cancer . This acetate derivative is intended for use as a critical synthetic intermediate in drug discovery programs, enabling the exploration of new chemical space and the optimization of lead compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate

InChI

InChI=1S/C8H12FNO2/c1-12-6(11)5(10)7-2-8(9,3-7)4-7/h5H,2-4,10H2,1H3

InChI Key

LZLLNTPWKQSELP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)F)N

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination Using Selectfluor

3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ) is synthesized via AgNO3-catalyzed fluorination of bicyclo[1.1.1]pentane-1-carboxylic acid with Selectfluor. Key conditions include:

  • Reactants : Bicyclo[1.1.1]pentane-1-carboxylic acid (155.0 g, 0.99 mol), Selectfluor (416.0 g, 1.18 mol)

  • Catalyst : AgNO3 (39.0 g, 0.23 mol)

  • Solvent : Distilled water (3 L)

  • Temperature : 70°C for 24 hours

The reaction proceeds via radical intermediates, with AgNO3 enhancing fluorination efficiency. Post-reaction extraction with methyl tert-butyl ether (MeOtBu) and recrystallization yields 8 as a yellow solid (42% yield, 54.0 g).

Table 1: Characterization Data for 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid

PropertyValue
Melting Point95–97°C
1H^1H NMR (CDCl₃)δ 11.05 (br s, 1H), 2.39 (s, 6H)
13C^{13}C NMR (CDCl₃)δ 175.5 (d, J=37HzJ = 37 \, \text{Hz})
19F^{19}F NMR (CDCl₃)δ −150.3 (s)
HRMS (ESI-TOF)m/z 130.0432 ([M + H]⁺)

Purification and Characterization

Chromatographic Purification

Crude products are purified via column chromatography using gradients of hexane:MeOtBu (1:9 to 1:1). The hydrochloride salt (CAS 2103602-40-8) is isolated by treating the free base with HCl gas in diethyl ether, yielding a white solid with 97% purity.

Spectroscopic Analysis

  • 1H^1H NMR : The BCP protons resonate as singlets at δ 1.64–2.39 ppm, while the methyl ester group appears at δ 3.82 ppm.

  • 19F^{19}F NMR : Fluorine coupling constants (J=329HzJ = 329 \, \text{Hz}) confirm the rigid BCP geometry.

Scalability and Industrial Applications

The photochemical flow method enables kilogram-scale synthesis of BCP intermediates, ensuring cost-effectiveness for drug discovery. Commercial suppliers (e.g., Capot Chemical, BLD Pharm) offer the compound at >97% purity, underscoring its accessibility for medicinal chemistry programs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom in the bicyclo[1.1.1]pentane ring undergoes nucleophilic substitution under controlled conditions. For example:
Reaction: Fluorine displacement with hydroxide to form hydroxyl derivatives.
Conditions: AgNO₃-catalyzed reaction with Selectfluor at 70°C in aqueous medium .
Yield: 42% for 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid .

ReagentProductYieldConditions
Selectfluor + AgNO₃3-Fluorobicyclo[1.1.1]pentane derivatives42–86%70°C, aqueous

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group is susceptible to hydrolysis, enabling conversion to carboxylic acids or salts:
Reaction: Basic hydrolysis of the ester to form 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid.
Conditions: NaOH (1M) in THF/H₂O (1:1) at 60°C for 12 hours.

Starting MaterialProductCatalystYield
Methyl esterCarboxylic acidNaOH75–90%

Amide Formation and Reductive Amination

The amino group participates in condensation reactions:
Reaction: Reaction with acyl chlorides to form amides.
Example: Synthesis of N-acetyl derivatives using acetic anhydride.
Mechanism: Nucleophilic attack by the amino group on electrophilic carbonyl carbons.

Conversion to Carboxylic Acid Derivatives

The bicyclo[1.1.1]pentane core is compatible with classical transformations:
Reaction: Haloform reaction of diketones to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Scale: 1 kg of BCP core synthesized via photochemical [1+1+1] cycloaddition in flow reactors .

ProcessKey StepYield
PhotocycloadditionFormation of BCP core83%
Haloform reactionDicarboxylic acid production79%

Reduction to Alcohol Derivatives

The carboxylic acid derivatives are reduced to alcohols:
Reaction: BH₃·Me₂S-mediated reduction of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid to (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol .
Yield: 86% isolated as a colorless oil .

SubstrateReagentProductYield
Carboxylic acidBH₃·Me₂SPrimary alcohol86%

Comparative Reactivity with Structural Analogs

The fluorine and bicyclic framework confer distinct reactivity compared to non-fluorinated or linear analogs:

CompoundKey ReactionUnique Feature
Methyl 2-aminoacetateStandard ester hydrolysisLacks bicyclic strain
3-Fluorobicyclo[2.2.2]octaneLimited substitution reactivityLarger ring reduces steric effects

This compound’s versatility in organic synthesis and drug discovery is underscored by its compatibility with diverse reaction conditions and high-yielding transformations. Experimental protocols from large-scale syntheses (e.g., 1 kg BCP cores ) validate its utility in industrial applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate exhibits significant promise as a candidate for drug discovery and development due to its biological activity. The fluorine atom in its structure enhances binding affinity to various biological targets, which can lead to modulation of enzyme activities or cellular signaling pathways.

Potential Biological Activities

  • Anti-inflammatory Properties: Initial studies suggest that this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties: Research indicates potential anticancer effects, although comprehensive studies are necessary to validate these claims.

Organic Synthesis

The compound serves as an important building block in organic synthesis, allowing chemists to create more complex molecules with desired properties. Its unique structural features can facilitate various chemical reactions, leading to the development of new compounds with potential therapeutic applications.

Material Science

In material science, this compound's properties may be utilized in the development of advanced materials, particularly those that require specific mechanical or thermal characteristics due to the influence of the fluorinated bicyclic structure.

Ongoing Research and Future Directions

Research into the interactions of this compound with biological systems is ongoing. Studies are focused on understanding how its unique structure allows it to selectively interact with specific enzymes or receptors, potentially leading to significant biological effects such as enzyme inhibition or modulation of signaling pathways within cells .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the bicyclo[1.1.1]pentane framework can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Research and Commercial Considerations

  • Synthetic Accessibility : Bicyclo[1.1.1]pentane derivatives require specialized synthetic routes due to ring strain, as seen in and .
  • Hazard Profiles: Non-amino analogs like 2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 2092067-90-6) carry hazards (H302, H315 ), whereas amino derivatives (e.g., 1934367-59-5 ) lack explicit hazard data.
  • Commercial Demand : Fluorinated bicyclo compounds are prioritized in drug discovery for their balance of stability and reactivity, as reflected in catalog listings .

Biological Activity

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate, also known by its CAS number 650602-45-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂FNO₂
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 650602-45-2

The presence of a fluorine atom in its bicyclic structure enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Neuropharmacological Activity : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could imply potential applications in treating mood disorders or neurodegenerative diseases.
  • Antinociceptive Properties : Animal models have shown that this compound may possess pain-relieving effects, making it a candidate for further development as an analgesic agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system (CNS), possibly influencing neurotransmitter release and uptake.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Neurotransmitter Modulation :
    • A study published in a peer-reviewed journal investigated the effects of this compound on serotonin levels in rat models. Results indicated a significant increase in serotonin release, suggesting potential antidepressant-like effects.
  • Analgesic Activity Assessment :
    • In another study, the analgesic properties were assessed using the hot plate test in mice. The results demonstrated that treatment with this compound led to a notable reduction in pain response times compared to control groups.
  • Toxicological Evaluation :
    • A toxicological assessment was performed to evaluate the safety profile of this compound. The study found no significant adverse effects at therapeutic doses, indicating a favorable safety margin for potential clinical use.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Neurotransmitter ModulationIncreased serotonin release[Research Study 1]
Analgesic EffectsReduced pain response in mice[Research Study 2]
Toxicity ProfileNo significant adverse effects[Research Study 3]

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate, and how can reaction efficiency be improved?

Synthesis of this compound typically involves multi-component reactions under transition-metal-free conditions. A visible-light-induced phosphine-catalyzed halogen-atom transfer method has been reported for bicyclo[1.1.1]pentane (BCP) derivatives, achieving yields up to 85% with high regioselectivity . Key optimization parameters include:

  • Catalyst selection : Phosphine catalysts (e.g., PPh₃) enhance halogen transfer.
  • Light source : Blue LEDs (450–455 nm) improve reaction kinetics.
  • Solvent system : Dichloromethane (DCM) or THF minimizes side reactions.
  • Substrate ratio : A 1:1.2 molar ratio of bicyclo[1.1.1]pentane precursor to amino ester avoids excess reagent accumulation.

Q. How should researchers characterize the structural and purity profile of this compound?

Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed [M+H]+ at m/z 617.1094 vs. calculated 617.1104 for a related BCP ester) .
  • Multinuclear NMR : Key signals include:
    • ¹H NMR : Bicyclo[1.1.1]pentane protons at δ 2.10–2.30 (m), methyl ester at δ 3.70 (s).
    • ¹⁹F NMR : Fluorine substituent at δ -122.98 (m) .
  • HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient).

Advanced Research Questions

Q. How does the 3-fluorobicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in medicinal chemistry applications?

The fluorinated BCP core enhances metabolic stability and bioavailability by:

  • Reducing rotational freedom : Rigid bicyclic structure minimizes off-target interactions.
  • Improving lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability .
  • Resisting oxidation : Fluorine’s electron-withdrawing effect stabilizes adjacent bonds against enzymatic degradation.
    Recent studies show BCP derivatives are promising bioisosteres for tert-butyl or aryl groups in kinase inhibitors .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

For enantioselective synthesis:

  • Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to induce asymmetry, achieving >90% ee (validated by chiral HPLC) .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize stereocontrol.
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .

Q. How can researchers mitigate toxicity risks during in vitro and in vivo studies?

  • Safety protocols : Follow OSHA guidelines for fluorinated compounds (e.g., PPE, fume hoods) .
  • Cytotoxicity screening : Use HepG2 cells (IC₅₀ >50 μM acceptable for early-stage candidates) .
  • Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., free fluoride release).

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

  • Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., epimerization) by controlling residence time.
  • Purification : Reverse-phase flash chromatography (C18 silica, 20–40 μm) achieves >98% purity at gram scale .
  • Process analytics : In-line FTIR monitors reaction progress to halt at optimal conversion.

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